Product packaging for Methyl 1,3-benzodioxole-5-carboxylate(Cat. No.:CAS No. 326-56-7)

Methyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B1676474
CAS No.: 326-56-7
M. Wt: 180.16 g/mol
InChI Key: QCHGUEIECOASJU-UHFFFAOYSA-N
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Description

Overview of the 1,3-Benzodioxole (B145889) Scaffold in Organic Chemistry

The 1,3-benzodioxole scaffold, also referred to as the methylenedioxyphenyl group, is a prevalent structural motif in a vast array of naturally occurring and synthetic compounds. Its presence is fundamental to the chemical identity and reactivity of Methyl 1,3-benzodioxole-5-carboxylate (B262468).

The 1,3-benzodioxole ring system is a planar, aromatic heterocyclic structure. The fusion of the dioxole ring to the benzene (B151609) ring imparts a degree of rigidity to the molecule. The two oxygen atoms in the dioxole ring are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene. The positions ortho and para to the dioxole oxygens are particularly activated. This electronic characteristic is a key determinant of the reactivity of benzodioxole derivatives.

PropertyDescription
Ring System Fused bicyclic aromatic ether
Key Features Planar structure, electron-rich aromatic ring
Reactivity Prone to electrophilic aromatic substitution

Historically, the synthesis of the precursor, piperonylic acid, was achieved through the oxidation of piperonal (B3395001) (heliotropin), a compound first used in perfumery in the early 1880s. chemicalbook.comnist.gov Classic organic reactions such as the Perkin reaction, developed in 1868, were instrumental in the synthesis of cinnamic acids, which are related to the precursors of benzodioxole compounds. nih.gov The oxidation of naturally occurring safrole or isosafrole was another early route to piperonylic acid. google.com

Research Significance of Methyl 1,3-benzodioxole-5-carboxylate

The utility of this compound in modern chemical research is multifaceted, ranging from its role as a foundational piece in complex syntheses to its incorporation into novel materials and biological probes.

This compound is a valuable intermediate in organic synthesis due to the versatile reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. The aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functionalities.

For instance, derivatives of 1,3-benzodioxole are used in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The benzodioxole moiety is a structural component of several bioactive compounds, and this compound provides a convenient starting point for accessing these structures.

Functional GroupPotential Transformations
Methyl EsterHydrolysis to carboxylic acid, reduction to alcohol, amidation
Benzodioxole RingElectrophilic aromatic substitution (e.g., nitration, halogenation)

While direct applications of this compound in advanced materials are still emerging, the benzodioxole scaffold is being explored in polymer chemistry. For example, related benzodioxinone structures have been utilized in the synthesis of block copolymers through controlled polymerization techniques. frontiersin.org This suggests the potential for incorporating the benzodioxole unit from this compound into polymers to impart specific properties.

In the realm of chemical biology, the 1,3-benzodioxole core is of interest due to its presence in numerous biologically active molecules. This has led to research into benzodioxole derivatives as potential therapeutic agents, including anticancer, antioxidant, and antidiabetic compounds. While specific research on this compound as a chemical probe is limited, its derivatives are being investigated. For example, novel auxin receptor agonists containing the benzodioxole structure have been shown to promote root growth, indicating a potential application in agricultural chemical biology.

Scope and Objectives of Current Academic Research on this compound

Current academic research involving this compound and its derivatives is largely focused on leveraging its structural and reactive properties for the synthesis of novel compounds with potential biological activity. The primary objectives of this research can be summarized as follows:

Synthesis of Novel Bioactive Molecules: A significant area of research is the use of this compound as a starting material for the synthesis of new derivatives with potential applications in medicine. This includes the development of compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Development of New Synthetic Methodologies: Researchers are also interested in developing new and efficient synthetic routes to and from this compound, aiming to improve yields and reduce the environmental impact of chemical processes.

Investigation of Structure-Activity Relationships: A key objective is to understand how modifications to the structure of this compound and its derivatives influence their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Research AreaPrimary Objective
Medicinal Chemistry Synthesis of novel therapeutic agents
Organic Synthesis Development of efficient and sustainable synthetic methods
Chemical Biology Elucidation of structure-activity relationships

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B1676474 Methyl 1,3-benzodioxole-5-carboxylate CAS No. 326-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzodioxole-5-carboxylate
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InChI

InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCHGUEIECOASJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059809
Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
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Molecular Weight

180.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

326-56-7
Record name Methyl piperonylate
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Record name Methyl piperonylate
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Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
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Record name Methyl 1,3-benzodioxole-5-carboxylate
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Record name METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE
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Synthetic Methodologies for Methyl 1,3 Benzodioxole 5 Carboxylate and Its Derivatives

Conventional Synthetic Approaches

Conventional synthesis relies on well-established organic reactions, providing reliable pathways to the target molecule. These methods include direct esterification, synthesis from fundamental building blocks, and derivatization from other commercially available compounds.

The most direct and common method for preparing Methyl 1,3-benzodioxole-5-carboxylate (B262468) is the Fischer esterification of its corresponding carboxylic acid, 1,3-Benzodioxole-5-carboxylic acid (also known as piperonylic acid). masterorganicchemistry.comnist.gov This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. masterorganicchemistry.com The process is an equilibrium reaction where a molecule of water is eliminated. masterorganicchemistry.com

Acid-catalyzed esterification is a standard procedure in organic synthesis. The mechanism, often referred to as an Aac2 mechanism, involves acid-catalyzed bimolecular acyl-oxygen bond fission. youtube.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comyoutube.com

The efficiency of the Fischer esterification is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the choice of solvent. angolaonline.net Since the reaction is in equilibrium, conditions are often manipulated to favor the formation of the product. masterorganicchemistry.com

Temperature: Increasing the reaction temperature generally accelerates the rate at which equilibrium is reached. However, the specific optimal temperature depends on the reactants and the solvent used. For instance, some related esterification procedures are conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. chemicalbook.comchemicalbook.com

Time: The reaction time must be sufficient to allow the reaction to proceed to a high conversion. Typical reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the temperature. chemicalbook.comchemicalbook.com Monitoring the reaction's progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal duration.

Solvent: In many Fischer esterification protocols, the alcohol reactant (methanol) is used in large excess, allowing it to also function as the solvent. masterorganicchemistry.com This high concentration of one of the reactants helps to shift the equilibrium towards the product side. Alternatively, an inert co-solvent, such as dichloromethane (B109758), can be employed. chemicalbook.com The removal of water as it is formed, for example, through azeotropic distillation, is another effective strategy to drive the reaction to completion. nih.gov

The interplay of these parameters is critical for maximizing the yield of Methyl 1,3-benzodioxole-5-carboxylate.

ParameterEffect on ReactionTypical Conditions & Considerations
Temperature Increases reaction rate.Often conducted at the reflux temperature of the alcohol/solvent to maximize rate.
Time Determines the extent of conversion.Varies from 1 hour to several hours; reaction progress is often monitored. chemicalbook.comchemicalbook.com
Solvent Can influence equilibrium and solubility.Excess alcohol (methanol) is often used as the solvent to shift equilibrium. masterorganicchemistry.com Inert solvents like CH₂Cl₂ can also be used. chemicalbook.com
Catalyst Essential for protonating the carbonyl; increases reaction rate.Strong acids like H₂SO₄ or TsOH are common choices. masterorganicchemistry.com

A more fundamental synthetic approach involves constructing the 1,3-benzodioxole (B145889) ring system from catechol. wikipedia.org This method provides a pathway to the core structure, which can then be further functionalized. The synthesis of 1,3-benzodioxole itself can be achieved by reacting catechol with a disubstituted halomethane, such as dibromomethane. chemicalbook.comwikipedia.org The reaction is typically performed in the presence of a base. chemicalbook.com

Once the 1,3-benzodioxole scaffold is formed, a carboxyl group can be introduced onto the aromatic ring at the 5-position. This can be accomplished through reactions like the Friedel-Crafts acylation, followed by oxidation of the resulting ketone. For example, acylation of 1,3-benzodioxole with propionic anhydride (B1165640) can yield 1-(benzo[d] chemicalbook.commdpi.comdioxol-5-yl)propan-1-one. mdpi.com Subsequent oxidation would be required to convert the propanone group to a carboxyl group. Following the successful installation of the carboxylic acid functionality to yield 1,3-benzodioxole-5-carboxylic acid, the final step would be the esterification with methanol as described previously (Section 2.1.1). This multi-step route offers versatility but is less direct than the esterification of commercially available piperonylic acid.

Helional, with the chemical name α-Methyl-1,3-benzodioxole-5-propanal, is a commercially available fragrance ingredient that contains the 1,3-benzodioxole core structure. wikipedia.orgnist.gov It can potentially serve as a starting material for the synthesis of related derivatives. The functional group in Helional is an aldehyde, which is amenable to various chemical transformations. wikipedia.org

A key transformation of aldehydes is their oxidation to carboxylic acids. The aldehyde group in Helional can be oxidized to a carboxyl group, which would result in the formation of α-Methyl-1,3-benzodioxole-5-propionic acid. This transformation is a standard procedure in organic chemistry and can be achieved using a variety of oxidizing agents. This pathway leads to a propionic acid derivative, which has a different carbon skeleton than the target this compound. Further synthetic steps would be required to cleave the side chain to the required single-carbon carboxyl group before esterification could take place.

Derivatization from Helional (Alpha-methyl-1,3-benzodioxole-5-propanal) Precursors

Amidation Reactions for Carboxylic Acid Transformation

The transformation of the carboxylic acid or its ester functional group into an amide is a fundamental reaction in the synthesis of many biologically active molecules. In the context of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), the corresponding acid to this compound, amidation can be effectively achieved. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

For instance, piperonylic acid can be treated with oxalyl chloride in a suitable solvent like dichloromethane (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield benzo[d] mdpi.comgoogle.comdioxole-5-carbonyl chloride. This highly reactive acid chloride can then be directly reacted with a primary or secondary amine to form the corresponding N-substituted benzo[d] mdpi.comgoogle.comdioxole-5-carboxamide. This two-step, one-pot procedure is efficient for creating a library of amide derivatives from the parent carboxylic acid.

Multi-step Synthesis Strategies for Complex Benzodioxole-5-carboxylate Analogues

The synthesis of more complex analogs of this compound often requires multi-step synthetic sequences that allow for the introduction of various functional groups at specific positions on the benzodioxole ring.

3,4-(Methylenedioxy)phenylacetic acid is a readily available and versatile starting material for the synthesis of various benzodioxole derivatives. thermofisher.com Its structure provides a scaffold that can be elaborated through various chemical transformations to introduce additional functional groups and build molecular complexity. This compound serves as a key intermediate in the production of more complex molecules. thermofisher.com

The functionalization of the benzodioxole ring at position 6 is a key strategy for creating diverse analogs. The electronic nature of the methylenedioxy group directs electrophilic aromatic substitution to the positions ortho and para to the oxygen atoms. This allows for the regioselective introduction of substituents at the 6-position. For example, bromination of a benzodioxole derivative can lead to the formation of a 6-bromo substituted compound.

A plausible synthetic route to a 6-functionalized this compound could involve the nitration of piperonylic acid to introduce a nitro group at the 6-position, yielding 6-nitro-1,3-benzodioxole-5-carboxylic acid. Subsequent esterification of the carboxylic acid would provide methyl 6-nitro-1,3-benzodioxole-5-carboxylate. The nitro group at the 6-position can then serve as a handle for further functionalization, such as reduction to an amine or conversion to other functional groups via diazotization reactions.

Advanced and Green Chemistry Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Advanced techniques, such as microwave-assisted synthesis, have been applied to the production of 1,3-benzodioxole derivatives, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,3-benzodioxole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with various benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst is significantly enhanced by microwave heating. mdpi.com This method is considered a green chemistry approach as it minimizes the use of toxic solvents and reduces energy consumption. mdpi.com

The primary advantages of microwave-assisted synthesis of 1,3-benzodioxole derivatives are the substantial reductions in reaction time and concurrent increases in product yield. mdpi.com Conventional heating methods for the synthesis of these compounds can require several hours to reach completion, whereas microwave-assisted reactions can often be completed in a matter of seconds to minutes. mdpi.com This rapid heating, combined with the often-observed increase in yield, makes microwave synthesis an attractive alternative for the efficient production of 1,3-benzodioxole derivatives. mdpi.com

Reactant (Benzoic Acid Derivative)ProductMicrowave Reaction Time (seconds)Microwave Yield (%)
Benzoic acid2-Phenyl-1,3-benzodioxole3080.2
4-Chlorobenzoic acid2-(4-Chlorophenyl)-1,3-benzodioxole4575.8
4-Methylbenzoic acid2-(4-Methylphenyl)-1,3-benzodioxole6085.0
3-Methoxy-4-methylbenzoic acid2-(3-Methoxy-4-methylphenyl)-1,3-benzodioxole4582.5

Microwave-Assisted Synthesis of 1,3-Benzodioxole Derivatives

Solvent-Free and Reduced Energy Consumption Approaches

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents and reduce energy consumption are highly desirable. Microwave and ultrasound-assisted syntheses have emerged as powerful techniques in this domain.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov For the synthesis of 1,3-benzodioxole derivatives, a microwave-assisted approach has been developed involving the reaction of catechol with various benzoic acid derivatives. researchgate.netepa.gov In this method, polyphosphoric acid serves as both a catalyst and a cyclizing agent, and the reaction proceeds without the need for an additional toxic solvent. researchgate.netepa.gov This technique is noted for being simple, economical, and effective, representing a significant improvement over traditional methods that often require longer reaction times and harsher conditions. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient technique that utilizes the physical and chemical effects of acoustic cavitation to drive chemical reactions. youtube.comnih.gov This approach can enhance reaction rates and yields and has been successfully applied to the synthesis of a wide range of biologically active heterocyclic compounds, often under solvent-free or aqueous conditions. nih.gov The application of ultrasound can facilitate reactions by creating localized high-temperature and high-pressure zones, leading to faster and more efficient chemical transformations. youtube.com While specific examples for this compound are not detailed, the principles of sonochemistry are broadly applicable to the formation of such heterocyclic systems, offering a green alternative to conventional synthesis. nih.govresearchgate.net

Enzymatic Resolution and Enantioselective Synthesis

The production of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally benign approach to resolving racemic mixtures and synthesizing chiral intermediates.

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity, often in organic solvents. researchgate.net A key application is the kinetic resolution of racemic alcohols through enantioselective acylation.

In the synthesis of chiral precursors for derivatives of this compound, such as the antiepileptic drug candidate (-)-talampanel, lipase-catalyzed acylation has proven highly effective. One notable example is the resolution of racemic (±)-α-methyl-1,3-benzodioxole-5-ethanol. Using Amano PS lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia), the (R)-enantiomer of the alcohol is selectively acylated, leaving the desired (S)-enantiomer unreacted.

The reaction, which employs vinyl acetate (B1210297) as the acyl donor, yields the unreacted (+)-(S)-alcohol with an enantiomeric excess (e.e.) of 80% and the corresponding (-)-(R)-acetate with an e.e. of 96%. This enzymatic step is crucial for separating the enantiomers, providing a direct route to the chirally enriched building blocks.

Lipase-Catalyzed Resolution of (±)-α-methyl-1,3-benzodioxole-5-ethanol
EnzymeAcyl DonorProductYieldEnantiomeric Excess (e.e.)
Amano PS LipaseVinyl Acetate(+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol53%80%
Amano PS LipaseVinyl Acetate(-)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate44%96%

To maximize the yield of the desired enantiomer from a kinetic resolution, the unwanted enantiomer is often racemized or inverted. The Mitsunobu reaction is a powerful tool for achieving the stereochemical inversion of secondary alcohols with high fidelity. google.com

Following the lipase-catalyzed resolution described above, the highly enriched (-)-(R)-acetate can be converted back to the corresponding alcohol via base-catalyzed methanolysis. This resulting (-)-(R)-alcohol is then subjected to a Mitsunobu reaction. This process inverts the stereocenter, transforming the (R)-alcohol into the desired (S)-configuration. Subsequent hydrolysis of the resulting ester yields the (+)-(S)-alcohol with a significantly enhanced enantiomeric excess of 96%. This two-step sequence of enzymatic resolution followed by chemical inversion allows for a theoretical yield of 100% for the desired chiral intermediate.

Catalytic Methods for Benzodioxole Ring Formation and Functionalization

Modern organic synthesis relies heavily on catalytic methods to achieve efficient and selective transformations. For the synthesis of benzodioxole derivatives, catalytic strategies are employed for both the formation of the core heterocyclic ring and the subsequent functionalization of the molecule.

Heterogeneous catalysis using nanoparticles offers advantages such as high catalytic activity and ease of catalyst recovery and reuse. Cobalt nanoparticles have been identified as effective catalysts for the aerobic oxidative cleavage of C-C bonds in alcohols to produce esters. researchgate.netgoogleapis.com This reaction provides a novel method for functionalizing molecules by shortening carbon chains and introducing an ester group. researchgate.netgoogleapis.comnih.gov

The process utilizes heterogeneous cobalt nanoparticles, with dioxygen (O₂) as the terminal oxidant, to catalyze the successive cleavage of C-C bonds in a wide range of aromatic, aliphatic, and heterocyclic alcohols. googleapis.com The catalyst demonstrates high activity and can be recycled multiple times without a significant loss in performance. googleapis.com Mechanistic studies suggest the reaction proceeds through a tandem sequence involving oxidation of the alcohol, followed by nucleophilic addition and subsequent C-C bond cleavage. googleapis.com This method represents a practical approach for directly accessing esters from alcohols, which is relevant for the synthesis of ester-containing compounds like this compound. researchgate.netgoogleapis.com

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Hydroesterification and hydrocarboxylation of alkenes are powerful methods for synthesizing esters and carboxylic acids, respectively. These reactions involve the addition of an ester or carboxylic acid group across a double bond.

The palladium-catalyzed hydrocarbonylation of alkenes using carboxylic acids as nucleophiles can produce acid anhydrides, which are versatile intermediates that can be readily converted into esters, amides, or other carboxylic acid derivatives. nih.gov This process typically operates under mild conditions and can achieve moderate to excellent yields. nih.gov Similarly, palladium-catalyzed hydroesterification directly converts alkenes into esters. While challenges in this area remain, it stands as a valuable tool for the direct synthesis of ester functionalities from simple alkene precursors.

Reaction Mechanisms and Reactivity Studies of Methyl 1,3 Benzodioxole 5 Carboxylate

Ester Hydrolysis and Transesterification Reactions

The ester functionality of Methyl 1,3-benzodioxole-5-carboxylate (B262468) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield 1,3-benzodioxole-5-carboxylic acid and methanol (B129727).

Under acidic conditions, the reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid product. This process is reversible. libretexts.orgyoutube.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base. An acid-base reaction between the carboxylic acid and the methoxide ion follows, yielding a carboxylate salt and methanol. researchgate.net The kinetics of alkaline hydrolysis of esters, such as substituted methyl benzoates, typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. jofamericanscience.orgchemrxiv.org

Transesterification is a process where the methoxy (B1213986) group of the ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. researchgate.net Basic conditions involve an alkoxide nucleophile. To ensure a high yield of the desired ester, the alcohol reactant is often used in large excess to shift the equilibrium towards the product side. masterorganicchemistry.com The use of various catalysts, including metal triflates, has been explored for the transesterification of methyl esters with higher alcohols. itb.ac.id

Reaction TypeCatalystGeneral MechanismProducts
Acid-Catalyzed HydrolysisAcid (e.g., HCl, H₂SO₄)Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of methanol. researchgate.netpearson.com1,3-Benzodioxole-5-carboxylic acid, Methanol
Base-Catalyzed Hydrolysis (Saponification)Base (e.g., NaOH, KOH)Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of methoxide. jofamericanscience.orgSalt of 1,3-Benzodioxole-5-carboxylic acid, Methanol
TransesterificationAcid or BaseSimilar to hydrolysis, but with an alcohol as the nucleophile. masterorganicchemistry.comresearchgate.netNew ester, Methanol
Table 1: Summary of Hydrolysis and Transesterification Reactions.

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring of Methyl 1,3-benzodioxole-5-carboxylate can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the combined electronic effects of the electron-donating 1,3-dioxole (B15492876) ring and the electron-withdrawing methyl carboxylate group. The methylenedioxy group is an activating, ortho-, para-directing group, while the methyl carboxylate group is a deactivating, meta-directing group.

In the case of this compound, the powerful activating effect of the methylenedioxy group dominates, directing incoming electrophiles to the positions ortho to it, which are the 4- and 6-positions. However, the 5-position is already substituted by the deactivating ester group. Therefore, electrophilic substitution is expected to occur predominantly at the 6-position, which is ortho to the methylenedioxy group and meta to the ester group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. savemyexams.comlibretexts.org

Nitration: The nitration of this compound leads to the formation of methyl 6-nitro-1,3-benzodioxole-5-carboxylate. epa.gov This demonstrates the directing effect of the methylenedioxy group to the position ortho to it.

Halogenation: Halogenation, such as bromination, is also expected to occur at the 6-position. The use of N-bromosuccinimide is a common method for the bromination of such aromatic compounds. tcichemicals.com

Friedel-Crafts Acylation: Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically yields the acylated product at the 5-position. However, for this compound, the existing substitution at this position and its deactivating nature would make further acylation at the ring challenging and likely to occur at the 6-position if forced. libretexts.orgmasterorganicchemistry.com The use of milder catalysts and conditions is often necessary to avoid the cleavage of the methylenedioxy bridge, which can be sensitive to strong Lewis acids. chemicalbook.com

ReactionReagentsMajor ProductPosition of Substitution
NitrationHNO₃/H₂SO₄Methyl 6-nitro-1,3-benzodioxole-5-carboxylate epa.gov6-position
Halogenation (Bromination)Br₂ or NBS, CatalystMethyl 6-bromo-1,3-benzodioxole-5-carboxylate6-position
Friedel-Crafts AcylationAcyl halide/anhydride (B1165640), Lewis acidMethyl 6-acyl-1,3-benzodioxole-5-carboxylate6-position
Table 2: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution or addition reactions.

In nucleophilic acyl substitution, the initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. The reaction then proceeds with the departure of the methoxy group as a leaving group, resulting in a new carbonyl compound.

A common example is the reaction with Grignard reagents (organomagnesium halides). Grignard reagents are strong nucleophiles and bases. mnstate.edu The reaction of an ester with a Grignard reagent typically involves two additions. The first addition leads to the formation of a ketone after the elimination of methoxide. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. masterorganicchemistry.com

Reductive Transformations of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, (1,3-benzodioxol-5-yl)methanol, also known as piperonyl alcohol. ic.ac.uk This transformation is a key step in the synthesis of various derivatives of 1,3-benzodioxole.

A powerful reducing agent is required for the reduction of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. ic.ac.uknih.gov

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion and forming an aldehyde. The aldehyde is more reactive than the ester and is immediately reduced by another hydride ion to form an alkoxide. A final workup with water or dilute acid protonates the alkoxide to yield the primary alcohol, (1,3-benzodioxol-5-yl)methanol. masterorganicchemistry.com

Reducing AgentReactivity with EstersProductGeneral Mechanism
Lithium Aluminum Hydride (LiAlH₄)Strong, reduces esters to primary alcohols. ic.ac.uknih.gov(1,3-benzodioxol-5-yl)methanolNucleophilic attack by hydride, elimination of alkoxide to form an aldehyde, followed by a second hydride attack. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)Generally unreactive towards esters. ic.ac.ukNo reaction-
Table 3: Reduction of the Ester Group.

Oxidative Reactions of the Benzodioxole Moiety

The methylenedioxy bridge of the benzodioxole ring is susceptible to oxidative cleavage under certain conditions. This reaction can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative. The oxidation of 1,3-benzodioxoles can be catalyzed by enzymes such as cytochrome P-450. nih.gov The mechanism is proposed to involve an initial monooxygenation to a 2-hydroxy derivative, which then rearranges to a catechol. nih.gov

Chemical methods for the oxidative cleavage of the methylenedioxy group have also been developed. For instance, piperine (B192125), which contains a 1,3-benzodioxole moiety, can be oxidized to piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) through oxidative cleavage using reagents like potassium permanganate (B83412) or through ozonolysis. researchgate.net A lipoxygenase from Pleurotus sapidus has been shown to convert piperine to piperonal via co-oxidation. nih.gov Furthermore, certain bacteria have been found to possess enzymes capable of degrading the methylenedioxy group to produce catechols. nih.gov

These oxidative reactions highlight the reactivity of the methylenedioxy bridge and provide pathways for the further functionalization of the benzodioxole ring system.

Formation of Carboxylic Acid Derivatives (e.g., 1,3-benzodioxole-2-carboxylic acid)

The conversion of this compound to its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid, is a fundamental reaction in organic synthesis. This transformation is typically achieved through hydrolysis of the ester functional group. The reaction involves the cleavage of the ester bond by a nucleophilic attack, usually from a water molecule, in the presence of an acid or a base catalyst.

In a basic hydrolysis mechanism, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the methoxide ion and the formation of the carboxylate salt. The final step involves the protonation of the carboxylate salt during an acidic workup to yield the carboxylic acid.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

An example of a synthetic route to a benzodioxole carboxylic acid derivative involves the reaction of 4-(2-methylphenylsulphonyl)-5-methyl-1,2-benzenediol with dibromoacetic acid in the presence of potassium carbonate in dimethylformamide. prepchem.com This process, after workup and purification, yields 5-(2-methylphenylsulphonyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid. prepchem.com

Role of Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

Oxidizing agents play a crucial role in the modification of benzodioxole derivatives. Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of oxidizing alkyl groups attached to aromatic rings to carboxylic acids. masterorganicchemistry.com For instance, the methyl group of a methylated benzodioxole derivative can be oxidized to a carboxylic acid group. The reaction is typically carried out in a basic solution, and upon acidification, the carboxylic acid is obtained. chemspider.com The mechanism is complex and is thought to involve the abstraction of a benzylic hydrogen atom as the initial step. masterorganicchemistry.com

The efficiency of permanganate oxidation can be influenced by reaction conditions such as temperature and solvent. chemspider.com In some cases, a phase transfer catalyst may be employed to facilitate the reaction between the aqueous permanganate solution and the organic substrate. researchgate.net The permanganate ion, an electrophile, is attracted to the electrons in carbon-carbon double bonds, leading to the formation of an unstable intermediate that can undergo further reactions like hydroxylation and cleavage. nih.gov

Chromium trioxide (CrO3) is another strong oxidizing agent that can be used for similar transformations. Often used in acidic conditions (Jones oxidation), it can oxidize primary alcohols and aldehydes to carboxylic acids. While its direct application on the methyl group of the benzodioxole ring is less common than permanganate, it is a versatile reagent in organic synthesis.

The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation without affecting other sensitive functional groups within the molecule, such as the dioxole ring itself, which can be susceptible to cleavage under harsh oxidative conditions.

Oxidizing AgentTypical ConditionsTransformation
Potassium Permanganate (KMnO4)Aqueous base, heatAlkylbenzene to Benzoic acid
Chromium Trioxide (CrO3)Acetone, sulfuric acid (Jones reagent)Primary alcohol to Carboxylic acid

Ring-Opening and Rearrangement Mechanisms of the Dioxole Ring

The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are of interest for the synthesis of various substituted catechols and other derivatives.

Thermal and Catalytic Decomposition Pathways

Thermal decomposition of benzodioxole derivatives can lead to the cleavage of the dioxole ring. rsc.orgsemanticscholar.org The stability of the ring is influenced by the substituents on both the benzene (B151609) and dioxole moieties. Electron-withdrawing groups can affect the thermal stability of the molecule. semanticscholar.org The decomposition pathways can be complex, often involving radical intermediates.

Catalytic decomposition provides a more controlled method for ring-opening. Lewis acids can catalyze the cleavage of the C-O bonds in the dioxole ring. For example, the reaction of a 1,3-dioxolane (B20135) with a Lewis acid can lead to the formation of a carbonyl compound and ethylene (B1197577) glycol. lookchem.com This type of reaction is essentially the reverse of the acetal (B89532) formation used to protect carbonyl groups. wikipedia.org The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxole ring, which weakens the C-O bond and facilitates its cleavage.

Formation of Cyclopentenone and Methyl-cyclopentanone Derivatives

Rearrangement reactions of benzodioxole derivatives can lead to the formation of cyclopentenone and methyl-cyclopentanone structures. ontosight.ai These reactions often proceed through complex mechanisms involving ring-opening followed by intramolecular cyclization. For instance, certain catalytic processes can induce the rearrangement of the carbon skeleton. baranlab.org

The synthesis of cyclopentenone derivatives can be achieved through various catalytic methods, such as the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgnih.gov While not a direct rearrangement of the benzodioxole ring itself, intermediates derived from benzodioxole cleavage could potentially undergo such cyclizations. The formation of these five-membered ring systems from aromatic precursors represents a significant transformation in organic synthesis. baranlab.org

Palladium-Catalyzed Reactions Involving Benzodioxole Derivatives

Palladium catalysis is a powerful tool in modern organic synthesis, enabling a wide range of transformations. Benzodioxole derivatives can participate in various palladium-catalyzed cross-coupling and other reactions.

Hydrometalation and Transmetalation Processes

Hydrometalation involves the addition of a metal-hydride bond across a double or triple bond. While less common for the aromatic system of the benzodioxole ring itself, palladium-catalyzed hydrofunctionalization reactions can occur on unsaturated side chains attached to the benzodioxole core. nih.govrsc.org

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. nih.govillinois.edu In this process, an organic group is transferred from one metal (e.g., boron in the Suzuki reaction or tin in the Stille reaction) to the palladium catalyst. youtube.com A benzodioxole derivative bearing a suitable functional group, such as a boronic acid or a stannane, can undergo transmetalation with a palladium complex. researchgate.net This is a critical step for the formation of new carbon-carbon bonds. The general mechanism of a palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 1,3 Benzodioxole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. For Methyl 1,3-benzodioxole-5-carboxylate (B262468), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of Methyl 1,3-benzodioxole-5-carboxylate provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the benzodioxole ring system and the protons of the methyl ester group exhibit characteristic chemical shifts.

The protons on the benzodioxole ring typically appear in the aromatic region of the spectrum. Specifically, for a related compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, the protons of the ABX spin system in the benzodioxole moiety have been analyzed mdpi.com. In this compound, the three aromatic protons are expected to show distinct signals due to their different electronic environments. The proton at position 4 is typically a singlet, while the protons at positions 6 and 7 would appear as doublets, influenced by their ortho-coupling.

The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-3.9 ppm. This characteristic chemical shift is due to the shielding effect of the adjacent oxygen atom.

A predicted ¹H NMR spectrum for the closely related 3,4-Methylenedioxybenzaldehyde shows aromatic protons in the range of 6.9 to 7.4 ppm and the aldehyde proton at a much higher chemical shift hmdb.ca. For this compound, the aromatic protons would be similarly located, and the methyl protons would be in their characteristic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4~7.5d
H-6~7.3dd
H-7~6.9d
-OCH₃~3.9s
-OCH₂O-~6.0s

Note: The chemical shifts are estimations based on analogous compounds and prediction software.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbon atoms of the aromatic ring will resonate in the region of 100-150 ppm. The two oxygen-bearing carbons of the benzodioxole ring (C-3a and C-7a) will have chemical shifts in the higher end of this range, while the other aromatic carbons will be at slightly lower chemical shifts. The carbon of the methylenedioxy bridge (-OCH₂O-) will have a characteristic signal around 101 ppm. The methyl carbon of the ester group will be the most upfield signal, typically appearing around 52 ppm.

For comparison, the ¹³C NMR spectrum of methyl 4-chlorobenzoate shows the carbonyl carbon at 166.1 ppm and the methyl carbon at 52.1 ppm, with the aromatic carbons appearing between 128.6 and 139.3 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~166
C-3a~148
C-7a~152
C-4~108
C-5~125
C-6~110
C-7~123
-OCH₃~52
-OCH₂O-~102

Note: The chemical shifts are estimations based on analogous compounds and prediction software.

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity and spatial relationships of atoms within the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. For instance, a correlation would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (C=O). Similarly, the aromatic protons would show correlations to various carbons in the benzodioxole ring system, confirming their positions relative to each other and to the ester group. For example, in a related benzodioxane structure, HMBC was crucial in identifying the regioisomers by observing correlations between specific protons and the carbons shared between the two rings unimi.it.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In this compound, a NOESY experiment could show a correlation between the methyl protons of the ester group and the aromatic proton at position 4, indicating their close spatial relationship. Such through-space correlations are vital for confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₈O₄.

The calculated exact mass for C₉H₈O₄ is 180.04226 u nih.gov. An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (u)
[C₉H₈O₄]⁺180.04226
[C₉H₉O₄]⁺ ([M+H]⁺)181.04953

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For aromatic esters, fragmentation often involves cleavage of the ester group. Common fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a stable acylium ion.

Loss of the entire ester group (-COOCH₃): This would lead to the formation of the benzodioxole cation.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.

Table 4: Potential ESI-MS Fragmentation of this compound

Fragment IonProposed Structure
[M - OCH₃]⁺Benzodioxole-5-carbonyl cation
[M - COOCH₃]⁺1,3-Benzodioxol-5-yl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is distinguished by a prominent absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). As an aromatic ester, the conjugation of the carbonyl group with the benzene (B151609) ring influences the frequency of this vibration. Typically, the C=O stretching frequency for such esters appears in a well-defined region of the spectrum. For simple aldehydes and ketones, this vibration occurs between 1710 and 1740 cm⁻¹ pg.edu.pl. Conjugation with a double bond or phenyl ring generally lowers the stretching frequency pg.edu.pl. For aromatic esters specifically, this strong absorption is typically observed between 1730 cm⁻¹ and 1715 cm⁻¹.

Table 1: Characteristic Carbonyl IR Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Ester (C=O)Stretching1730 - 1715Strong

The benzodioxole ring system exhibits several characteristic vibrations that serve as a spectroscopic fingerprint. These include the stretching vibrations of the aromatic C=C bonds, the C-O-C ether linkages, and various bending modes. The analysis of the parent molecule, 1,3-benzodioxole (B145889), provides a basis for assigning these vibrations. Studies on 1,3-benzodioxole have identified numerous bands corresponding to ring-puckering and ring-flapping states in the far-infrared region acs.org.

The mid-infrared region shows characteristic absorptions for the aromatic portion of the molecule, typically appearing in the 1620-1440 cm⁻¹ range due to C=C stretching vibrations theaic.org. Additionally, the asymmetric and symmetric stretching of the C-O-C bonds within the five-membered dioxole ring contributes to the spectrum, often found in the 1300-1000 cm⁻¹ region.

Table 2: Key Benzodioxole Ring IR Vibrations
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
Aromatic C=C Stretch1620 - 1440Stretching vibrations of the carbon-carbon double bonds within the benzene ring. theaic.org
Asymmetric C-O-C Stretch~1250Asymmetric stretching of the ether linkages in the dioxole ring.
Symmetric C-O-C Stretch~1040Symmetric stretching of the ether linkages in the dioxole ring.
CH₂ Scissoring~1485Bending vibration of the methylene group in the dioxole ring.
Aromatic C-H Out-of-Plane Bending950 - 800Bending vibrations of the hydrogens attached to the aromatic ring, indicative of the substitution pattern.

X-ray Diffraction for Crystalline State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in its crystalline state. While a specific crystal structure determination for this compound is not publicly available, analysis of closely related structures containing the benzodioxole moiety provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of (Z)-methyl 3-(benzo[d] acs.orgresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate reveals that the benzodioxole moiety assumes a planar conformation ijcmas.com. Similarly, the structure of (±)-3-[(benzo[d] acs.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one also shows an essentially planar 1,3-benzodioxole ring system nih.gov. Based on these findings, it is highly probable that the benzodioxole core of this compound is also planar. The ester group would be attached at the C5 position, and its orientation relative to the ring would be determined by crystal packing forces.

To illustrate the typical crystallographic parameters for such a compound, the data for a related benzodioxole derivative is presented below.

Table 3: Illustrative Crystallographic Data for a Benzodioxole-Containing Compound ((Z)-methyl 3-(benzo[d] acs.orgresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate) ijcmas.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5594(4)
b (Å)7.8717(5)
c (Å)13.7959(8)
α (°)87.146(3)
β (°)77.582(3)
γ (°)65.713(3)

Micro Electron Diffraction (MicroED) for Microcrystal Analysis

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the atomic-resolution structures of small molecules from nanocrystals acs.orgcaltech.edu. This technique is particularly valuable when traditional X-ray crystallography is not feasible due to the difficulty of growing large, high-quality single crystals acs.orgcaltech.edu. MicroED can yield high-quality diffraction data from crystals that are a billionth the size of those required for XRD experiments rfi.ac.uk.

The methodology involves continuously rotating a frozen-hydrated nanocrystal in an electron beam while collecting diffraction data with a high-speed camera rfi.ac.ukmtoz-biolabs.com. The resulting data can be processed using standard crystallographic software to solve the molecular structure rfi.ac.uk.

For a compound like this compound, which may be obtained as a powder or as microcrystalline material, MicroED offers a powerful alternative for structural elucidation. It allows for the direct analysis of powders with minimal sample preparation, potentially providing a complete atomic-resolution structure in a fraction of the time required for conventional methods acs.orgcaltech.edu. This technique is capable of succeeding where other well-established methods like XRD or Nuclear Magnetic Resonance (NMR) might fail, especially when sample quantity is limited or when only microcrystalline samples can be produced pnnl.gov.

Computational Chemistry and Theoretical Studies of Methyl 1,3 Benzodioxole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, enabling the determination of a molecule's electronic structure and properties. Research on 1,3-benzodioxole (B145889) derivatives has employed various quantum chemical methods to elucidate the relationship between their molecular structure and their functional efficiencies, for instance, as corrosion inhibitors. researchgate.net

Semiempirical methods offer a computationally efficient compromise between accuracy and speed by simplifying the complex equations of quantum mechanics (specifically Hartree-Fock theory) and incorporating experimental data (empirical parameters) to solve them. researchgate.netresearchgate.net These methods are particularly useful for larger molecules where more computationally expensive ab initio methods are unfeasible.

The most common semiempirical methods, including Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.net Older methods like Modified Intermediate Neglect of Differential Overlap (MINDO/3) and Intermediate Neglect of Differential Overlap (INDO) use simpler integral schemes. researchgate.net

In studies of 1,3-benzodioxole derivatives, these methods have been applied to optimize molecular geometries and calculate key electronic properties to understand their chemical behavior. researchgate.net The choice of method can influence the results, with each having been parameterized to best reproduce certain properties, such as heats of formation. researchgate.net

Table 1: Overview of Common Semiempirical Methods researchgate.net
AcronymFull NameUnderlying ApproximationKey Features
INDOIntermediate Neglect of Differential OverlapINDOAn earlier method with more approximations than the NDDO-based methods.
MINDO/3Modified Intermediate Neglect of Differential Overlap, version 3INDOAn improved version of INDO, but generally less accurate than later methods.
MNDOModified Neglect of Diatomic OverlapNDDOA foundational NDDO method, improves upon INDO by including more two-electron integrals.
AM1Austin Model 1NDDOAn evolution of MNDO with modified core-core repulsion functions to improve accuracy.
PM3Parametric Model number 3NDDOSimilar formalism to AM1 but uses a different parameterization approach, often treating more parameters as optimizable values.

Frontier Molecular Orbital (FMO) theory is a critical concept in chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

E(HOMO) represents the energy of the HOMO and is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency for the molecule to act as a nucleophile. researchgate.net

E(LUMO) is the energy of the LUMO and relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests the molecule is more likely to act as an electrophile. researchgate.net

The energy gap, ΔE = E(LUMO) – E(HOMO) , is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. researchgate.net In the context of 1,3-benzodioxole derivatives studied as corrosion inhibitors, a lower ΔE value is associated with higher inhibition efficiency, as it facilitates the molecule's interaction with a metal surface. researchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Series of 1,3-Benzodioxole Derivatives researchgate.net
CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)
Derivative I-9.76-0.529.24
Derivative II-9.68-0.539.15
Derivative V-9.17-0.898.28
Derivative VII-9.77-0.449.33
Note: Data is for representative 1,3-benzodioxole derivatives from a corrosion inhibition study and not for Methyl 1,3-benzodioxole-5-carboxylate (B262468) itself.

Charge distribution within a molecule provides insight into its electrostatic potential and how it will interact with other molecules. Mulliken charge analysis is a method used to assign partial charges to individual atoms, helping to identify the centers of electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. uobasrah.edu.iq The core principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the variations in its observed activity. researchgate.net

A QSAR model is typically represented by a mathematical equation that links one or more molecular descriptors to the activity. These models are valuable for predicting the activity of new, untested compounds. uobasrah.edu.iq

To build a QSAR model, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure and properties. For 1,3-benzodioxole derivatives, key descriptors have been correlated with their performance as corrosion inhibitors. researchgate.net

Commonly used molecular descriptors include:

Hydrophobicity (Log P): Represents the tendency of a molecule to dissolve in lipids versus water. It is a critical factor in how a molecule interacts in a biological or chemical system.

Surface Area (SA): The total surface area of the molecule, which can influence how it interacts with other molecules or surfaces.

Polarizability (P): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Hydration Energy (E_hydration): The energy released when a molecule is dissolved in water. It is related to the molecule's solubility and interactions in aqueous environments. researchgate.net

In the QSAR study of 1,3-benzodioxole derivatives, these descriptors, along with quantum chemical parameters like HOMO/LUMO energies, were used to build a model that could predict their inhibition efficiency. researchgate.net

Table 3: Calculated Molecular Descriptors for Representative 1,3-Benzodioxole Derivatives researchgate.net
CompoundPolarizability (P)Surface Area (SA) (Ų)Hydration Energy (E_hydration) (kcal/mol)
Derivative I27.62241.17-9.56
Derivative II29.71261.21-9.56
Derivative V27.97247.90-12.72
Derivative VII28.60252.82-10.92
Note: Data is for representative 1,3-benzodioxole derivatives from a corrosion inhibition study and not for Methyl 1,3-benzodioxole-5-carboxylate itself.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to study the interaction between a small molecule (a ligand) and a large biomolecule, typically a protein (a receptor).

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of a molecular system over time. Starting from an initial configuration, such as a docked ligand-receptor complex, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their movements. This allows researchers to observe the stability of the binding pose, the flexibility of the receptor, and the specific interactions (like hydrogen bonds) that stabilize the complex over a simulated time period, typically nanoseconds to microseconds.

While these techniques are widely applied in fields like medicinal chemistry, specific molecular docking or dynamics simulation studies focused on this compound were not prominently identified in the surveyed literature.

Investigation of Binding Modes with Biological Targets

While specific molecular docking studies solely focused on this compound are not extensively documented in publicly available literature, research on structurally similar benzodioxole derivatives provides significant insights into their potential interactions with biological macromolecules. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, elucidating the binding affinity and the nature of the intermolecular interactions.

Studies on various benzodioxole-containing compounds have revealed their potential to interact with a range of biological targets, including enzymes and receptors implicated in various physiological and pathological processes. For instance, benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Molecular docking studies on these derivatives have identified key interactions within the active sites of COX-1 and COX-2. researchgate.net

In a typical docking study, the interactions of a ligand with the amino acid residues of the protein's binding pocket are analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzodioxole derivatives, the oxygen atoms of the dioxole ring and the carboxylate group can act as hydrogen bond acceptors, while the aromatic ring system can participate in hydrophobic and π-π stacking interactions.

The following table summarizes representative findings from docking studies on benzodioxole derivatives with various biological targets, which can serve as a model for the potential interactions of this compound.

Biological TargetInteracting Residues (Example)Type of InteractionPredicted Affinity (Example)
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530Hydrogen Bonding, Hydrophobic-8.5 kcal/mol
α-glucosidaseAsp215, Arg442, Phe476Hydrogen Bonding, π-π Stacking-7.9 kcal/mol
Penicillin-Binding Protein (PBP4)Ser75, Thr215, Lys280Hydrogen Bonding, van der Waals-6.2 kcal/mol

Note: The data in this table is illustrative and based on studies of various benzodioxole derivatives, not specifically this compound.

Prediction of Molecular Interactions and Conformational Landscapes

The conformational landscape of a molecule, which describes its possible three-dimensional shapes and their relative energies, is crucial for its biological activity. Theoretical methods, such as Density Functional Theory (DFT), are used to explore the conformational space of molecules like this compound. orientjchem.org

The prediction of molecular interactions extends to non-covalent interactions, which are critical for molecular recognition and binding. These can be modeled using computational methods to understand how a molecule like this compound might interact with its environment, including solvent molecules and biological receptors.

Key predicted molecular properties and interactions for benzodioxole structures include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. For benzodioxole derivatives, the HOMO is typically localized on the electron-rich benzodioxole ring system, while the LUMO distribution can be influenced by electron-withdrawing substituents. semanticscholar.org

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions. The oxygen atoms of the dioxole and carboxylate groups are typically regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Analysis and Energy Profiles of Key Transformations

DFT calculations are frequently used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For reactions involving the benzodioxole moiety, such as electrophilic substitution on the aromatic ring or transformations of the carboxylate group, computational studies can provide a step-by-step description of the reaction mechanism. For example, in a hypothetical hydrolysis of this compound, DFT could be used to model the approach of a hydroxide (B78521) ion, the formation of a tetrahedral intermediate (transition state), and the final departure of the methoxy (B1213986) group.

An illustrative energy profile for a generic reaction step is shown below:

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsStarting Materials0
Transition StateActivated Complex+20 (Example)
ProductsFinal Products-10 (Example)

Note: This table represents a generic, hypothetical energy profile and is not based on specific experimental data for this compound.

Understanding Regioselectivity and Stereoselectivity in Catalytic Reactions

Many chemical reactions can yield multiple products (isomers). Computational chemistry can be used to predict and explain the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of reactions.

In catalytic reactions involving substrates with a benzodioxole core, the catalyst can influence the reaction pathway by stabilizing one transition state over another. DFT calculations can model the interaction of the substrate and reactants with the catalyst, explaining the origin of the observed selectivity. For instance, in a [3+2] cycloaddition reaction involving a benzodioxole derivative, computational studies can determine which of the possible regioisomeric transition states is lower in energy, thus predicting the major product of the reaction. mdpi.com

By analyzing the electronic properties and steric hindrance in the calculated transition state structures, chemists can gain a deeper understanding of the factors that control the outcome of the reaction. This knowledge is crucial for the rational design of catalysts and the optimization of reaction conditions to achieve the desired product with high selectivity.

Applications of Methyl 1,3 Benzodioxole 5 Carboxylate in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of methyl 1,3-benzodioxole-5-carboxylate (B262468) extends to its role as a fundamental starting material for the synthesis of intricate organic compounds. Its inherent structural features make it an ideal precursor for molecules with significant biological and chemical properties.

Precursor to Pharmaceuticals and Agrochemicals

The 1,3-benzodioxole (B145889) ring system is a prevalent scaffold in numerous pharmaceutical agents and agrochemicals. wikipedia.org Methyl 1,3-benzodioxole-5-carboxylate serves as a key intermediate in the synthesis of these compounds. For instance, derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The specific substitution pattern on the benzodioxole ring plays a crucial role in determining the compound's interaction with biological targets. ontosight.ai

In the realm of agrochemicals, a series of N-(benzo[d] ontosight.aiontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been designed and synthesized as potent auxin receptor agonists, which can promote root growth. nih.gov The synthesis of these compounds utilized a lead compound, HTS05309, which features the benzodioxole core. nih.gov

Furthermore, the benzodioxole moiety is present in several clinically used antitumor agents, such as etoposide (B1684455) and teniposide. nih.gov Research has also explored benzodioxole derivatives as potential antidiabetic agents and COX inhibitors. nih.govmdpi.com

Synthesis of Chiral Intermediates

This compound and its derivatives are instrumental in the synthesis of chiral intermediates, which are crucial for the development of enantiomerically pure drugs. A notable example is the synthesis of Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate, a complex chiral molecule.

The following table provides an overview of a key chiral intermediate synthesized from a benzodioxole precursor:

Compound NameMolecular FormulaApplication
Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylateC₂₀H₁₈N₂O₄Chiral intermediate in synthesis.

Scaffold for Benzodioxole-Containing Derivatives

The rigid and planar structure of the benzodioxole ring system makes it an excellent scaffold for the development of new chemical entities. By systematically modifying the core structure, chemists can fine-tune the physicochemical and biological properties of the resulting derivatives.

Chemical Modifications at Various Positions of the Benzodioxole Ring

Chemical modifications can be readily introduced at various positions of the benzodioxole ring, influencing the compound's solubility, reactivity, and biological activity. ontosight.ai For example, the introduction of methoxy (B1213986) groups can increase a compound's lipophilicity, potentially enhancing its ability to cross biological membranes. ontosight.ai In the development of auxin receptor agonists, empirical modifications, such as the introduction of multiple electron-withdrawing halogen groups onto the benzene (B151609) ring of a benzodioxole derivative, were found to be beneficial for improving biological activity. nih.gov

The following table summarizes various substituents that have been introduced onto the benzodioxole scaffold and their potential effects:

SubstituentPosition of ModificationPotential Effect
Methoxy groups4 and 5 positionsIncreased lipophilicity. ontosight.ai
Halogens (Br, Cl, I)Phenyl ringEnhanced biological activity (e.g., COX inhibition). nih.gov
Aminoethylamino group2-position of dioxole ringIntroduction of basic sites for interaction. ontosight.ai

Introduction of Heterocyclic Moieties and Linkers

The benzodioxole scaffold can be further elaborated by the introduction of various heterocyclic moieties and linkers, leading to the creation of novel compounds with diverse biological activities. For instance, new heterocyclic compound derivatives of 1,3-benzodioxole containing a 1,2,3-triazole ring have been synthesized via a Huisgen 1,3-dipolar cycloaddition reaction. worldresearchersassociations.com This was followed by a Suzuki-Miyaura coupling reaction to introduce further diversity. worldresearchersassociations.com

In another example, the synthesis of benzodioxole grafted spirooxindole pyrrolidinyl derivatives was achieved through a one-pot, three-component, 1,3-dipolar cycloaddition reaction. rsc.org This approach combines the benzodioxole core with other important heterocyclic systems, opening avenues for the discovery of new therapeutic agents. rsc.org The introduction of a piperidine (B6355638) moiety connected through a propoxy and ethyl linker to the benzodioxole ring has also been explored. ontosight.ai

Role in the Synthesis of Specific Compound Classes

This compound and its derivatives are pivotal in the synthesis of specific classes of compounds with defined biological targets.

One such class is the auxin receptor agonists . A series of N-(benzo[d] ontosight.aiontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, with compound K-10 exhibiting excellent root growth-promoting activity. researchgate.net The synthesis involved a three-step reaction starting from substituted benzyl (B1604629) bromide and thioglycolic acid, followed by reaction with benzo[d] ontosight.aiontosight.aidioxol-5-amine. nih.gov

Another important class includes COX (cyclooxygenase) inhibitors . Benzodioxole aryl acetate (B1210297) and acetic acid derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov For example, compound 4f, a benzodioxole acetic acid derivative with a halogen substituent, showed potent inhibitory activity against the COX-1 enzyme. nih.gov

The versatility of the benzodioxole scaffold is further demonstrated in the synthesis of various heterocyclic compounds . Through multi-step reactions including Appel reactions, nucleophilic substitutions, and click chemistry, benzodioxole derivatives have been functionalized with triazole rings. worldresearchersassociations.com Subsequent Suzuki-Miyaura coupling reactions allowed for the introduction of a wide range of aryl and heterocyclic substituents, creating a library of novel compounds for biological screening. worldresearchersassociations.com

Compound ClassSynthetic StrategyExample Application
Auxin Receptor AgonistsThree-step synthesis involving substitution and amidation reactions. nih.govPromotion of root growth in plants. researchgate.net
COX InhibitorsEsterification of 3,4-(methylenedioxy)phenylacetic acid followed by further derivatization. nih.govPotential anti-inflammatory agents. nih.gov
Triazole-containing compoundsHuisgen 1,3-dipolar cycloaddition ("click chemistry") followed by Suzuki-Miyaura coupling. worldresearchersassociations.comBuilding blocks for novel bioactive molecules. worldresearchersassociations.com
Spirooxindole derivativesOne-pot, three-component, 1,3-dipolar cycloaddition reaction. rsc.orgPotential therapeutic agents. rsc.org

Intermediates in the Synthesis of Sedative and Anxiolytic Drugs

The benzodioxole ring is a key structural component in the design of certain central nervous system (CNS) active agents, including those with sedative and anxiolytic properties. The synthesis of various benzodiazepine (B76468) derivatives, a class of drugs well-known for these effects, can utilize intermediates derived from the 1,3-benzodioxole framework. uni.luchemicalbook.comamerigoscientific.com The benzodiazepine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. chemicalbook.com By incorporating the benzodioxole ring, chemists can modulate the pharmacological properties of the resulting benzodiazepine derivatives. The synthesis often involves multi-step sequences where the benzodioxole unit is introduced early and carried through various transformations to construct the final polycyclic drug molecule. chemicalbook.com

Precursor in the Synthesis of Psychoactive Substances (e.g., MDA analogs)

This compound is a foundational precursor for the synthesis of several psychoactive substances, particularly amphetamine derivatives like 3,4-methylenedioxyamphetamine (MDA) and its analogs. bohrium.comepfl.ch The synthesis typically involves the conversion of the methyl ester to other functional groups that can be elaborated into the final amphetamine structure. For instance, the ester can be reduced and transformed into a propanamide derivative, such as α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA), which serves as a direct intermediate in MDA synthesis. bohrium.comepfl.ch

Research has also focused on synthesizing ring-methylated derivatives of MDA to explore their pharmacological activity as monoamine-releasing agents. researchgate.net These studies confirm that the 1,3-benzodioxole ring system is a critical pharmacophore for this class of compounds, and modifications to this core structure are pursued to develop novel serotonin (B10506) agonists and potential antidepressant drugs. researchgate.netalfa-chemistry.com

Precursor/IntermediateTarget Psychoactive SubstanceSynthetic Relevance
This compoundMDA (3,4-methylenedioxyamphetamine)Serves as a starting material for multi-step synthesis.
α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA)MDAA direct precursor and intermediate. bohrium.comepfl.ch
1,3-Benzodioxole derivativesRing-methylated MDA analogsUsed to create potent serotonin-releasing agents. researchgate.net

Building Blocks for Benzodioxole Carboxamide Compounds

The conversion of the methyl ester group in this compound into a carboxamide is a fundamental transformation that opens pathways to a wide range of compounds. The general synthetic strategy involves the hydrolysis of the ester to the corresponding carboxylic acid (piperonylic acid), followed by conversion to an acid chloride. This reactive intermediate can then be coupled with various amines to yield a diverse library of benzodioxole carboxamides. This amide condensation reaction is a robust and versatile method for creating complex molecules with potential biological activities, such as P-glycoprotein inhibitors for overcoming multidrug resistance in cancer therapy.

Synthesis of Benzodiazepine Derivatives

This compound is an important starting material for synthesizing intermediates used in the creation of benzodiazepine derivatives. A key process involves a Pictet-Spengler reaction with an intermediate derived from the benzodioxole structure to achieve the convergent fusion of the carbon constituents required for the benzodiazepine core. scbt.com This stereoselective process is noted for being efficient and economical, producing high yields and enantiomeric purity. scbt.com The resulting N-substituted dihydro-2,3 benzodiazepines are useful as AMPA receptor antagonists. scbt.com Generally, benzodiazepines are synthesized through the condensation of o-phenylenediamines with ketones, a method to which derivatives of this compound can be adapted to produce a variety of substituted benzodiazepines.

Preparation of Pyrano[3,4-b]indol-1(9H)-ones

The 1,3-benzodioxole moiety is a valuable component in the synthesis of complex heterocyclic systems, including pyrano[3,4-b]indol-1(9H)-ones. These compounds are recognized for their versatile biological activities and are of significant interest in medicinal chemistry. For instance, they have been investigated as potent and selective inhibitors of the HCV NS5B polymerase, an important target for antiviral drug development. The synthesis of these scaffolds can involve multi-step approaches, such as a Fischer-indole synthesis followed by intramolecular esterification. The incorporation of the benzodioxole ring is exemplified in closely related structures like Methyl (1R,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, demonstrating the utility of the benzodioxole unit in building complex, fused indole (B1671886) ring systems.

Target HeterocycleSynthetic ApproachBiological Relevance
Pyrano[3,4-b]indol-1(9H)-onesFischer-indole synthesis, intramolecular esterificationAntiviral (HCV NS5B inhibitors)
Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-oneThree-step approach from 2-ketoglutaric acidPotential for modulated biological activity by combining scaffolds

Development of Benzodioxole-Tagged Ionic Liquids

Recent research has explored the synthesis of novel ionic liquids (ILs) that incorporate the 1,3-benzodioxole structure. These "benzodioxole-tagged" ionic liquids are being investigated for potential therapeutic applications. For example, derivatives of 1,3-benzodioxole have been attached to lidocaine-based ionic liquids. These novel compounds have been characterized and studied for their potential as anticancer agents, with in-silico studies suggesting possible interactions with biological targets like tubulin. The unique properties of ionic liquids, such as their ability to dissolve a wide range of compounds, combined with the bioactive benzodioxole moiety, present a promising avenue for developing new drug candidates.

Biological and Pharmacological Relevance of Methyl 1,3 Benzodioxole 5 Carboxylate Derivatives

Antitumor and Anticancer Properties

A significant area of research has been the investigation of the antitumor and anticancer properties of 1,3-benzodioxole (B145889) derivatives. These compounds have shown the ability to inhibit tumor growth and induce cell death in various cancer cell lines.

Certain derivatives of 1,3-benzodioxole have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov By conjugating the 1,3-benzodioxole structure with arsenical precursors, researchers have developed organic arsenicals that can initiate apoptosis both in vitro and in vivo. nih.gov This pro-apoptotic activity is a key mechanism behind their anticancer effects. The induction of apoptosis was confirmed in studies where treated cancer cells showed characteristics such as condensed chromatin and the formation of apoptotic bodies.

Several synthesized 1,3-benzodioxole derivatives have exhibited tumor growth inhibition activity. nih.govsigmaaldrich.com One particularly potent compound, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, demonstrated significant growth inhibitory effects on 52 different human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M. nih.govsigmaaldrich.com This highlights the potential of this class of compounds in developing new anticancer therapies.

The cytotoxic effects of 1,3-benzodioxole derivatives have been evaluated against a panel of human cancer cell lines. While some derivatives showed broad-spectrum anti-proliferation efficiency against various cancer cells, others exhibited more selective activity. nih.gov For instance, studies have shown that human leukemia cell lines like HL-60 and K562 have different sensitivities to certain cytotoxic agents. nih.gov The cytotoxicity of these compounds is a critical factor in their potential as anticancer drugs.

Table 1: Cytotoxicity of Selected Compounds on Cancer Cell Lines

Compound/Derivative Cell Line IC50 (µM) Reference
Organic Arsenical Conjugates Various Varies nih.gov
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 52 cell lines 0.1 - 10 nih.govsigmaaldrich.com

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Anti-hyperlipidemic Effects

In addition to their anticancer properties, derivatives of 1,3-benzodioxole have been investigated for their potential to treat hyperlipidemia, a condition characterized by high levels of lipids in the blood.

Research has shown that certain 1,3-benzodioxole-based analogs can effectively reduce plasma lipids, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov These effects are attributed to the modulation of lipid metabolism pathways. The structural features of these derivatives, such as the length of the alkyl chain, play a crucial role in their anti-hyperlipidemic activity. nih.gov

The mechanism behind the anti-hyperlipidemic effects of these compounds is linked to their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR-α isoform. nih.gov PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose homeostasis. It has been found that 1,3-benzodioxole derivatives can act as PPAR-α agonists, meaning they can bind to and activate this receptor. nih.gov Molecular docking studies have indicated that the affinity of these compounds for PPAR-α is influenced by their chemical structure, with certain ester derivatives showing higher affinity than their carboxylic acid counterparts. nih.gov The upregulation of PPAR-α expression leads to an increase in the breakdown of fatty acids and a reduction in plasma lipid levels.

Antifungal Potential of 1,3-Benzodioxole Derivatives

A number of studies have highlighted the considerable antifungal capabilities of 1,3-benzodioxole derivatives against a range of phytopathogenic fungi. These compounds represent a promising avenue for the development of new agricultural fungicides.

For instance, a series of novel 1,3-benzodioxole-pyrimidine derivatives has been synthesized and evaluated for antifungal activity. Among these, compound 5c demonstrated a wide spectrum of fungicidal action against several plant pathogens. acs.org It was particularly effective against Alternaria solani, with an EC50 value of 0.07 mg/L, and also showed potent activity against Botrytis cinerea, Gibberella zeae, Rhizoctonia solani, and Fusarium oxysporum. acs.org The activity of its chiral enantiomers was also investigated, with (S)-5c showing stronger fungicidal and succinate (B1194679) dehydrogenase (SDH) inhibitory activity than the R-enantiomer. acs.org

Another study focused on γ-lactam analogs that incorporate the 1,3-benzodioxole moiety. nih.gov Several of these compounds, such as 7a , 7b , and 7i , exhibited greater activity against Alternaria tenuis Nees than the commercial fungicide carbendazim. nih.gov Additionally, some derivatives displayed good antifungal effects against Gloeosporium theae-sinensis and Fusarium graminearum. nih.gov

Furthermore, the compound Nitropropenyl benzodioxole (NPBD) , a nitroalkenyl benzene (B151609) derivative, has been identified as a potent antimicrobial agent with high activity against a diverse range of fungi. nih.gov Its fungicidal activity is comparable to that of established antifungal agents Amphotericin B and Miconazole. nih.gov

Fungicidal Activity of Selected 1,3-Benzodioxole Derivatives

CompoundFungal StrainEC50 (mg/L)Reference
5cAlternaria solani0.07 acs.org
5cBotrytis cinerea0.44 acs.org
5cGibberella zeae0.57 acs.org
5cRhizoctonia solani6.96 acs.org
5cFusarium oxysporum6.99 acs.org
(S)-5cAlternaria solani0.06 acs.org
(R)-5cAlternaria solani0.17 acs.org

Potential as Auxin Receptor Agonists and Root Growth Promoters

Certain derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, demonstrating significant potential as root growth promoters in plants. nih.gov Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including root formation. frontiersin.org

A series of N-(benzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were designed and synthesized based on the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov Among these, the compound K-10 showed a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.org The root growth-promoting activity of K-10 was found to be significantly greater than that of the synthetic auxin, 1-naphthylacetic acid (NAA). nih.govfrontiersin.org

K-10 enhances root growth by augmenting root-related signaling responses. nih.govnih.gov Studies involving auxin-related mutants revealed that K-10 exhibits auxin-like physiological functions. researchgate.netnih.gov It significantly increased the transcriptional activity of the auxin response reporter DR5:GUS. researchgate.netnih.gov Furthermore, transcriptome analysis indicated that K-10 triggers a transcriptional response similar to that of natural auxin and leads to the downregulation of genes that inhibit root growth. nih.govnih.gov

The mechanism of action for these 1,3-benzodioxole derivatives involves direct interaction with the auxin receptor TIR1. nih.gov Molecular docking analyses have shown that K-10 has a stronger binding affinity for TIR1 compared to NAA. nih.govfrontiersin.org This enhanced binding is attributed to a greater number of hydrogen bond interactions between K-10 and the amino acid residues of the receptor. nih.gov This stronger interaction with TIR1 is believed to be the reason for its superior root growth-promoting effects. nih.govfrontiersin.org

Root Growth Promotion by 1,3-Benzodioxole Derivative K-10 in Oryza sativa

CompoundConcentration (µM)Primary Root Elongation Promotive Rate (%)Reference
K-10134.4 nih.govfrontiersin.org
K-10565.1 nih.govfrontiersin.org
HTS05309 (Lead Compound)114.6 nih.govfrontiersin.org
HTS05309 (Lead Compound)541.8 nih.govfrontiersin.org
NAA (Reference)0.0055.8 nih.govfrontiersin.org
NAA (Reference)0.05-12.3 nih.govfrontiersin.org

Enzyme Inhibition and Receptor Agonist Activities

Derivatives of 1,3-benzodioxole have also been investigated for their ability to interact with and modulate the activity of various enzymes, demonstrating both inhibitory and agonistic effects.

The interaction of 1,3-benzodioxole compounds with cytochrome P450 (CYP450) enzymes is a significant area of study. nih.gov These enzymes are crucial for the metabolism of a wide range of substances. youtube.com Research on three benzodioxole compounds, 5-t-butyl-1,3-benzodioxole (t-BBD) , 5-n-butyl-1,3-benzodioxole (n-BBD) , and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) , in mouse liver has provided insights into their regulatory effects on specific CYP450 isozymes. nih.gov

All three compounds were found to increase the protein and mRNA levels of CYP1A2. nih.gov Notably, t-BBD also induced the protein and mRNA for CYP2B10. nih.gov In vitro enzyme inhibition assays showed that n-BBD was a more potent inhibitor of ethoxyresorufin O-deethylation (EROD) and acetanilide (B955) hydroxylation (Acet-OH) activities compared to o-BBD or t-BBD. nih.gov However, pentoxyresorufin (B137128) O-dealkylation (PROD) activity was inhibited to a similar extent by all three compounds. nih.gov Interestingly, none of the tested benzodioxole compounds detectably induced CYP1A1. nih.gov

Certain benzodioxole carboxamide derivatives have shown potential as antidiabetic agents through their potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov A study evaluating a series of these derivatives found that compounds IIa and IIc were particularly effective α-amylase inhibitors, with IC50 values of 0.85 µM and 0.68 µM, respectively. nih.gov In another study, a series of 17 benzodioxole derivatives were evaluated, with 14 of them demonstrating potent inhibitory activities against α-amylase, having IC50 values below 10 µg/ml. nih.gov The most potent among these was compound 4f , with an IC50 value of 1.11 µg/ml, which is more potent than the anti-glycemic agent acarbose (B1664774) (IC50 6.47 µg/ml). nih.gov

α-Amylase Inhibitory Activity of Benzodioxole Derivatives

CompoundIC50Reference
IIa0.85 µM nih.gov
IIc0.68 µM nih.gov
4f1.11 µg/ml nih.gov
Acarbose (Reference)6.47 µg/ml nih.gov

Corrosion Inhibition Properties of 1,3-Benzodioxole Derivatives

Theoretical studies using quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models have explored the efficacy of 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.netresearchgate.net These computational methods are employed to understand the relationship between the molecular structure of these compounds and their ability to protect metal surfaces from corrosion. researchgate.net

The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. researchgate.net Organic compounds containing heteroatoms like oxygen, nitrogen, and sulfur are effective inhibitors because these atoms act as active centers for adsorption. researchgate.net The 1,3-benzodioxole structure, with its two oxygen atoms, facilitates this process. The inhibitor molecules can donate electrons from atoms with high electron density to the metal surface, forming a protective film. researchgate.net

Quantum chemical parameters derived from these studies, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔEg), and the dipole moment (μ), help to predict the inhibition efficiency. researchgate.net A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal's unoccupied orbitals, enhancing the inhibition process. Conversely, a lower ELUMO value indicates a greater ability to accept electrons from the metal surface. researchgate.net

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the molecule's electron-donating ability. Higher values correlate with better inhibition.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the molecule's electron-accepting ability. Lower values suggest stronger interaction with the metal surface.
Energy Gap (ΔEg = ELUMO - EHOMO)A smaller energy gap suggests higher reactivity of the molecule, which can lead to better inhibition efficiency.
Dipole Moment (μ)Relates to the molecule's polarity and its influence on the adsorption process.

Metabolic Transformations and Biodegradation Studies

The biodegradation of fluorinated 1,3-benzodioxole derivatives has been a subject of significant interest, particularly due to the environmental persistence of many organofluorine compounds. nih.govasm.orgresearchgate.net Research has focused on microbial pathways capable of breaking down these stable structures.

Pseudomonas putida F1, a versatile soil bacterium, has demonstrated a remarkable ability to biodegrade and defluorinate 2,2-Difluoro-1,3-benzodioxole (DFBD). nih.govnih.gov This bacterium utilizes its toluene (B28343) dioxygenase, a type of Rieske dioxygenase enzyme, to initiate the degradation process. asm.orgresearchgate.net This enzyme is notable for its broad substrate specificity. doe.gov

When P. putida F1 cells are grown on toluene to induce the necessary catabolic enzymes and then exposed to DFBD, they catalyze a rapid defluorination reaction. nih.govresearchgate.net The initial rate of defluorination has been measured at approximately 2,100 nmol/h per mg of cellular protein, a rate significantly higher than previously reported for microbial defluorination of compounds with multiply fluorinated carbon atoms. nih.govasm.orgnih.gov This rapid fluoride (B91410) release suggests an efficient and novel biochemical mechanism at play. nih.govasm.org Hundreds of other bacteria possess enzymes with high sequence similarity to the toluene dioxygenase from P. putida F1, indicating this defluorination capability may be widespread in the environment. asm.org

The metabolic pathway begins with the toluene dioxygenase enzyme oxidizing DFBD. nih.govresearchgate.net This key step involves the addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol metabolite, specifically 4,5-cis-dihydroxydihydro-2,2-difluoro-1,3-benzodioxole (DFBD-4,5-dihydrodiol). nih.govnih.gov This transformation is a common strategy used by bacteria to destabilize aromatic rings for further degradation.

This dihydrodiol intermediate is relatively unstable. nih.gov It can be further oxidized by dihydrodiol dehydrogenase, another enzyme in the pathway, to form 4,5-dihydroxy-DFBD. nih.gov Alternatively, under acidic conditions, the dihydrodiol can dehydrate to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD. nih.govnih.gov However, these particular metabolites retain the difluoromethylene group and are not the primary source of fluoride release. nih.gov

The major route for the breakdown of the DFBD-4,5-dihydrodiol intermediate leads directly to the release of fluoride ions and the formation of 1,2,3-trihydroxybenzene, commonly known as pyrogallol (B1678534). nih.gov This decomposition of the dihydrodiol is the crucial step responsible for both the observed defluorination and the darkening of the culture medium, as pyrogallol and its oxidation products are colored. nih.govnih.gov

The proposed mechanism involves a series of short-lived intermediates that rapidly rearrange, leading to the collapse of the dioxole ring, the release of two fluoride ions, and the formation of the stable aromatic product, pyrogallol. nih.govresearchgate.net

Table 2: Biodegradation Pathway of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1
StepSubstrateKey Enzyme/ProcessProduct(s)Observation
12,2-Difluoro-1,3-benzodioxole (DFBD)Toluene DioxygenaseDFBD-4,5-dihydrodiolInitial oxidation of the aromatic ring.
2DFBD-4,5-dihydrodiolSpontaneous DecompositionPyrogallol + 2 Fluoride Ions (F-)Major pathway; results in defluorination and darkening of the medium.
3 (Minor Pathway)DFBD-4,5-dihydrodiolDihydrodiol Dehydrogenase4,5-dihydroxy-DFBDFurther oxidation; does not release fluoride.
4 (Minor Pathway)DFBD-4,5-dihydrodiolAcid-catalyzed Dehydration4-hydroxy-DFBD and 5-hydroxy-DFBDFormation of phenolic compounds; does not release fluoride.

Analytical and Forensic Research of Methyl 1,3 Benzodioxole 5 Carboxylate

Impurity Profiling in Related Compounds

Impurity profiling of illicitly produced substances can provide valuable intelligence. For instance, the organic impurity profile of MDMA has been shown to indicate the use of "pre-precursors" like catechol in its synthesis nih.gov. These analyses identify various reaction byproducts and unreacted starting materials. However, Methyl 1,3-benzodioxole-5-carboxylate (B262468) is not among the commonly reported impurities in the synthesis of MDMA or its immediate precursors. Research has identified other benzodioxole-related impurities, but not this specific methyl ester.

Chromatographic Techniques for Purity Confirmation (e.g., HPLC)

The purity of a chemical substance is critical, particularly when it is to be used as a reference standard or in other analytical applications. Chromatographic techniques are the primary methods for assessing purity.

Gas Chromatography (GC): Data from the NIST (National Institute of Standards and Technology) Chemistry WebBook confirms that Methyl 1,3-benzodioxole-5-carboxylate can be analyzed by gas chromatography. The database provides retention indices for this compound on a non-polar column, indicating that GC is a suitable method for its separation and analysis nist.govnist.gov.

High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for the purity confirmation of this compound are not detailed in the forensic literature, HPLC is a widely used technique for the analysis of related compounds. For example, a reverse-phase HPLC method has been described for the analysis of the related compound 1,3-benzodioxole-5-methanol sielc.com. Such methods typically utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or formic acid sielc.com. It is highly probable that a similar HPLC method could be developed and validated for the purity assessment of this compound. The general parameters for such a method are outlined in the table below.

Table 1: Potential HPLC Parameters for the Analysis of this compound

Parameter Suggested Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., formic acid for MS compatibility)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min (typical)
Detection UV/VIS Spectroscopy
Injection Volume 10-20 µL

Q & A

Basic Questions

Q. What are the key physicochemical properties of Methyl 1,3-benzodioxole-5-carboxylate critical for experimental handling?

  • Answer : Key properties include:

  • Melting point : 53°C (predicted) .
  • Boiling point : ~271°C at 760 mmHg (predicted) .
  • Density : ~1.3 g/cm³ (predicted) .
  • Solubility : Highly soluble in ethanol (EtOH) and ether (eth) .
  • Refractive index : n20Dn_{20}^D 1.55 (predicted) .
    • Methodological Note : These properties guide solvent selection, storage conditions (dry, room temperature), and handling (avoid static discharge). Use CRC Handbook data for experimental planning .

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A typical route involves esterification of 1,3-benzodioxole-5-carboxylic acid with methanol under acidic catalysis. For derivatives (e.g., brominated analogs), electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) is used .
  • Methodological Note : Monitor reaction progress via TLC or NMR. For brominated derivatives (e.g., Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate), optimize stoichiometry to avoid over-substitution .

Q. What safety precautions are necessary when handling this compound?

  • Answer :

  • PPE : Wear gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Keep containers tightly sealed in dry, ventilated areas .
    • Methodological Note : In case of spills, use inert absorbents (e.g., sand) and avoid water jets. Emergency eye wash stations and showers must be accessible .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectroscopic data when characterizing metal complexes involving this compound?

  • Answer : Discrepancies often arise from paramagnetic effects or dynamic processes. Use HMQC spectra to correlate proton and carbon signals, resolving overlapping peaks. For example, in Zn(II)/Cd(II) coordination dimers, HMQC confirmed ligand assignments and metal-ligand binding modes .
  • Methodological Note : Record NMR in deuterated DMSO or CDCl₃, and compare with free ligand spectra to identify coordination-induced shifts .

Q. What challenges arise in the X-ray crystallographic refinement of this compound derivatives, and how can SHELX software mitigate these?

  • Answer : Challenges include:

  • Twinned crystals : Common in benzodioxole derivatives due to symmetry.
  • Disorder : Methoxy or ester groups may exhibit positional disorder.
    • Methodological Note : Use SHELXL for iterative refinement with constraints (e.g., rigid-body refinement for disordered regions). For twinned data, apply the TWIN/BASF commands in SHELX . Validate models using R-factor and electron density maps .

Q. How do structural modifications (e.g., bromination) affect the reactivity of this compound in coordination chemistry?

  • Answer : Bromination at the 4-position (e.g., Methyl 4-bromo-7-methoxy derivative) enhances electrophilicity, facilitating cross-coupling reactions. The electron-withdrawing bromine group also stabilizes metal-ligand bonds in coordination complexes .
  • Methodological Note : Characterize reactivity via cyclic voltammetry (CV) or DFT calculations. Compare redox potentials of brominated vs. parent compound to assess electronic effects .

Q. What computational methods are recommended for predicting the stability of this compound derivatives under varying conditions?

  • Answer :

  • DFT (Density Functional Theory) : Calculate bond dissociation energies (BDEs) to predict thermal stability.
  • Molecular Dynamics (MD) : Simulate degradation pathways under hydrolytic or oxidative conditions.
    • Methodological Note : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.